



Application Notes and Protocols for Wdr5-IN-4 in ChIP-seq Analysis

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Wdr5-IN-4 | |
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Introduction

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein and a core component of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation. This epigenetic mark is strongly associated with actively transcribed genes. Aberrant WDR5 activity and its role in recruiting the MLL complex to target genes have been implicated in various cancers, including MLL-rearranged leukemias and MYC-driven tumors, making it a compelling therapeutic target.

Wdr5-IN-4 (also known as C6) is a highly potent, picomolar affinity small molecule inhibitor that targets the WDR5-interaction (WIN) site. This site is critical for the interaction of WDR5 with MLL and other proteins. Unlike initial hypotheses that WIN site inhibitors would primarily function by reducing H3K4 methylation, the principal mechanism of **Wdr5-IN-4** is the rapid displacement of WDR5 from chromatin. This leads to the transcriptional repression of a specific subset of WDR5 target genes, particularly those involved in protein synthesis, which induces nucleolar stress and ultimately apoptosis in cancer cells.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of a protein of interest. Utilizing **Wdr5-IN-4** in a ChIP-seq protocol allows researchers to investigate the direct impact of WIN site inhibition on

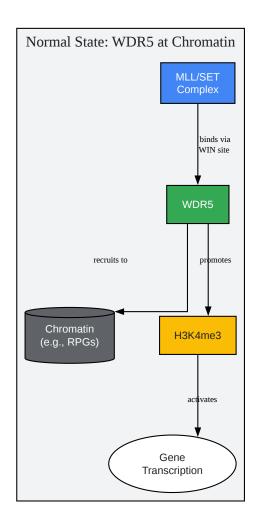


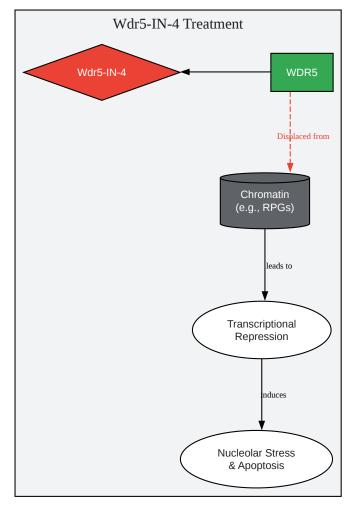
WDR5's association with chromatin, identify genes that are directly regulated by WDR5 occupancy, and elucidate the downstream consequences of its displacement.

Mechanism of Action of Wdr5-IN-4

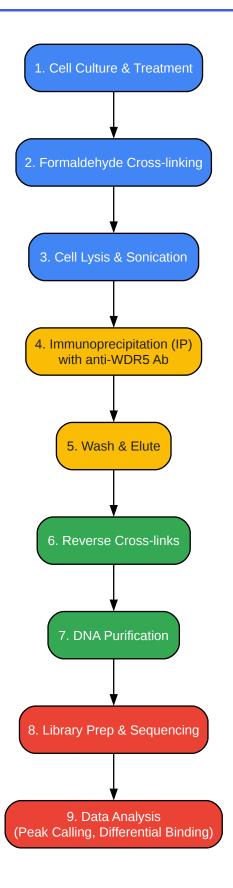
Wdr5-IN-4 functions by competitively binding to the "WIN" (WDR5-Interaction) site on the WDR5 protein. This pocket is normally occupied by arginine-containing motifs from partner proteins like MLL1, anchoring the complex to chromatin. By occupying the WIN site, **Wdr5-IN-4** allosterically disrupts this interaction, leading to the dissociation and displacement of the WDR5 protein from its binding sites on chromatin. This event occurs rapidly and without significantly altering the total cellular levels of WDR5 protein. The primary downstream effect is the repression of WDR5 target genes, many of which are ribosomal protein genes (RPGs) and other components of the translation machinery.











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